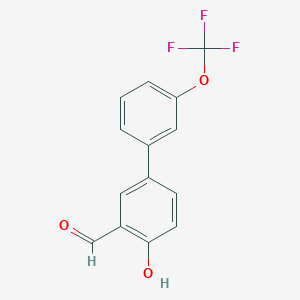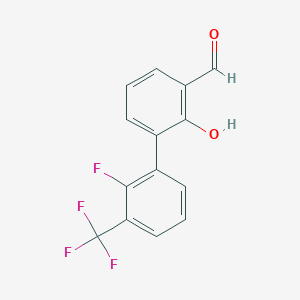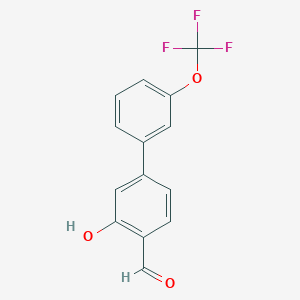
4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%
Vue d'ensemble
Description
4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, also known as 4-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzaldehyde, is a compound that has a wide range of applications in scientific research and laboratory experiments. It is a phenolic aldehyde that can be used as a reagent in organic synthesis and has been used for a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%(4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%Fluoro-3-trifluoromethylphenyl)-2-formylphenol has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and has been used in the synthesis of a variety of compounds such as 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%fluoro-3-trifluoromethylphenoxyacetic acid and 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%fluoro-3-trifluoromethylphenylacetic acid. It has also been used in the synthesis of a variety of drugs, such as the anti-inflammatory drug diflunisal, the anticonvulsant drug lamotrigine, and the anti-cancer drug lapatinib.
Mécanisme D'action
The mechanism of action of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%(4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%Fluoro-3-trifluoromethylphenyl)-2-formylphenol is not well understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory compounds. It is also thought to be involved in the inhibition of the activity of certain transcription factors, such as NF-κB, which plays an important role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%(4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%Fluoro-3-trifluoromethylphenyl)-2-formylphenol are not well understood. However, it has been shown to have anti-inflammatory and anti-cancer effects in animal models. It has also been shown to have anti-oxidant and anti-microbial effects, and to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%(4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%Fluoro-3-trifluoromethylphenyl)-2-formylphenol in laboratory experiments offers a number of advantages. It is relatively easy to synthesize, and is relatively stable in solution. It is also non-toxic and has a low vapor pressure, making it safe to use in experiments. However, there are also some limitations to its use. It is not soluble in water, and is not very soluble in organic solvents. It is also not very stable in the presence of light or heat.
Orientations Futures
The future directions for 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%(4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%Fluoro-3-trifluoromethylphenyl)-2-formylphenol research are numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. It could also be used as a starting material in the synthesis of a variety of compounds, such as drugs and agrochemicals. Additionally, it could be used in the development of new analytical methods and as a reagent in organic synthesis. Finally, it could be used in the development of new materials and processes, such as drug delivery systems and catalysts.
Méthodes De Synthèse
4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%(4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%Fluoro-3-trifluoromethylphenyl)-2-formylphenol can be synthesized by a variety of methods. One method involves the reaction of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%fluoro-3-trifluoromethylphenol with formaldehyde in the presence of a catalytic amount of base. The reaction is typically carried out in an inert atmosphere and at a temperature of 80-100°C. The reaction can be monitored by thin-layer chromatography, and the product can be isolated by extraction with an organic solvent such as diethyl ether or ethyl acetate.
Propriétés
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-3-1-9(6-11(12)14(16,17)18)8-2-4-13(20)10(5-8)7-19/h1-7,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSFFDQQKHTNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(F)(F)F)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685342 | |
| Record name | 4'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol | |
CAS RN |
1261898-69-4 | |
| Record name | 4'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378874.png)

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378881.png)


